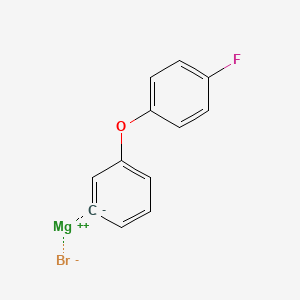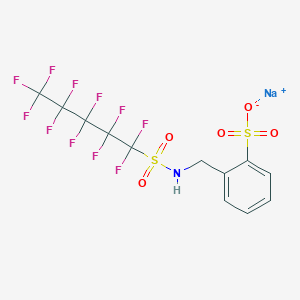
9-Methylthiotriptycene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylthiotriptycene is a derivative of triptycene, an aromatic hydrocarbon known for its unique three-dimensional paddle-wheel structure. This compound is characterized by the presence of a methyl group and a thiol group attached to the triptycene core. The rigid framework and distinct geometry of this compound make it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylthiotriptycene typically involves the functionalization of the triptycene core. One common method is the Diels-Alder reaction, where anthracene reacts with benzyne to form the triptycene structure. Subsequent functionalization steps introduce the methyl and thiol groups.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 9-Methylthiotriptycene undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiol group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
9-Methylthiotriptycene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique geometry and functional groups make it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 9-Methylthiotriptycene involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. Additionally, the rigid triptycene core can influence the spatial arrangement of molecules, leading to unique interactions and effects .
Comparación Con Compuestos Similares
Triptycene: The parent compound, lacking the methyl and thiol groups.
9-Methyltriptycene: Similar structure but without the thiol group.
9-Thiotriptycene: Lacks the methyl group but contains the thiol group.
Uniqueness: 9-Methylthiotriptycene stands out due to the combined presence of the methyl and thiol groups, which confer unique chemical reactivity and interaction capabilities. This makes it a versatile compound for various applications compared to its analogs .
Propiedades
Fórmula molecular |
C21H16S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-methylsulfanylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C21H16S/c1-22-21-17-11-5-2-8-14(17)20(15-9-3-6-12-18(15)21)16-10-4-7-13-19(16)21/h2-13,20H,1H3 |
Clave InChI |
GTSRFDGBGKVUHV-UHFFFAOYSA-N |
SMILES canónico |
CSC12C3=CC=CC=C3C(C4=CC=CC=C41)C5=CC=CC=C25 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


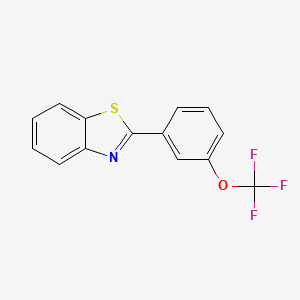
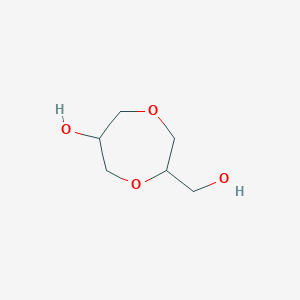
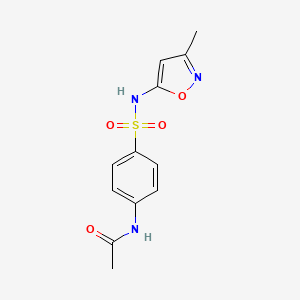

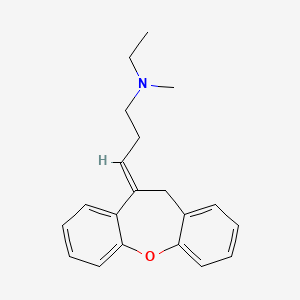
![Benzoyl chloride, 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-](/img/structure/B13412060.png)
![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)

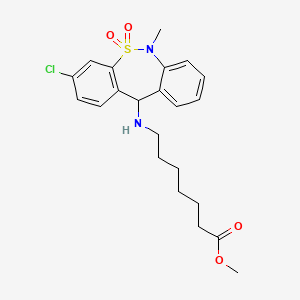
![2-(7-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412087.png)

